trans-2,cis-6-Nonadienal is the key contributor to the cucumber flavor. It is also found in mango, ripened anchovy and kelp.
Unialgal cultures of various Synurophycean species for the occurrence of trans-2,cis-6-nonadienal have been investigated.
(2E, 6Z)-Nona-2, 6-dienal, also known as (2E, 6Z)-2, 6-nonadienal or nona-2, 6-dienal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, (2E, 6Z)-nona-2, 6-dienal is considered to be a fatty aldehyde lipid molecule (2E, 6Z)-Nona-2, 6-dienal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2E, 6Z)-nona-2, 6-dienal is primarily located in the membrane (predicted from logP) (2E, 6Z)-Nona-2, 6-dienal is a cucumber, dry, and fatty tasting compound that can be found in a number of food items such as milk and milk products, muskmelon, pulses, and tea. This makes (2E, 6Z)-nona-2, 6-dienal a potential biomarker for the consumption of these food products.
(2E,6Z)-nona-2,6-dienal is an enal that is (2E,6Z)-nona-2,6-diene substituted by an oxo group at position 1. It has a role as a plant metabolite. It is an enal and a trans-2,3-unsaturated fatty aldehyde.